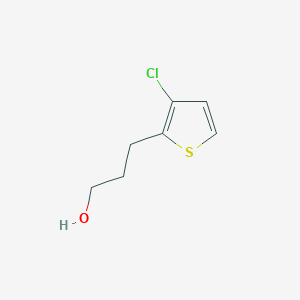

3-(3-Chlorothiophen-2-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1000571-84-5 |

|---|---|

Molecular Formula |

C7H9ClOS |

Molecular Weight |

176.66 g/mol |

IUPAC Name |

3-(3-chlorothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H9ClOS/c8-6-3-5-10-7(6)2-1-4-9/h3,5,9H,1-2,4H2 |

InChI Key |

YFRPVVIQRIFSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 3 Chlorothiophen 2 Yl Propan 1 Ol

Precursor Synthesis and Functional Group Transformations

The foundation of any successful synthesis lies in the efficient preparation of its key building blocks. For 3-(3-chlorothiophen-2-yl)propan-1-ol, this involves the synthesis of a suitably functionalized 3-chlorothiophene (B103000) and the propanol (B110389) side chain, or a precursor thereof.

Synthesis of 3-Chlorothiophene Building Blocks

The primary precursor is the 3-chlorothiophene ring. Direct chlorination of thiophene (B33073) often leads to a mixture of 2-chloro and 2,5-dichloro derivatives due to the high reactivity of the C2 and C5 positions. Therefore, more regioselective methods are required to obtain the 3-chloro substitution pattern.

One common strategy involves the synthesis of a thiophene derivative with a directing group that facilitates chlorination at the C3 position. For instance, 3-chlorothiophene-2-carboxylic acid can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene by reaction with phosphorus pentachloride. This carboxylic acid can then serve as a handle for further modifications or can be decarboxylated to yield 3-chlorothiophene.

Another approach is the use of N-chlorosuccinimide (NCS) for the chlorination of thiophene under specific conditions, although achieving high regioselectivity for the 3-position remains a challenge.

For the introduction of a functional group at the 2-position, which is necessary for attaching the side chain, a common intermediate is 3-chlorothiophene-2-carboxaldehyde. This can be prepared through various formylation reactions of 3-chlorothiophene.

| Precursor | Synthetic Method | Reagents |

| 3-Chlorothiophene-2-carboxylic acid | Chlorination and hydrolysis | PCl5, H2O |

| 3-Chlorothiophene | Decarboxylation | Heat |

| 3-Chlorothiophene-2-carboxaldehyde | Formylation | Vilsmeier-Haack or other formylating agents |

Preparation of Propanol Chain Intermediates

The three-carbon propanol chain can be introduced in various forms. A straightforward precursor is 3-chloro-1-propanol, which can be synthesized from 1,3-propanediol (B51772) and hydrochloric acid, often with a catalyst like benzenesulfonic acid. This haloalkanol can then be used to alkylate a suitable thiophene derivative.

Alternatively, intermediates such as allyl alcohol or propargyl alcohol can be used in coupling reactions, with the double or triple bond being reduced in a later step. For Grignard-based approaches, propylene (B89431) oxide or a protected 3-halopropanol, such as 3-(benzyloxy)propyl bromide, can serve as the source of the propanol chain.

Convergent and Linear Synthetic Strategies

The assembly of the target molecule can follow either a linear sequence, where transformations are carried out sequentially on a single substrate, or a convergent approach, where the thiophene and side-chain fragments are synthesized separately and then combined.

Traditional Multi-Step Synthetic Sequences

A plausible linear synthesis could commence with 3-chlorothiophene. This would be followed by functionalization at the 2-position, for instance, by lithiation and subsequent reaction with an electrophile to introduce a three-carbon chain with a latent alcohol functionality.

One such sequence involves:

Formylation: Conversion of 3-chlorothiophene to 3-chlorothiophene-2-carboxaldehyde.

Chain Extension: A Wittig reaction with an appropriate phosphonium (B103445) ylide, such as (2-hydroxyethyl)triphenylphosphonium bromide, would introduce a propenol side chain.

Reduction: Catalytic hydrogenation of the double bond would yield the final product, this compound.

Another linear approach could start with the synthesis of ethyl 3-(3-chlorothiophen-2-yl)propanoate. This ester could be synthesized through a coupling reaction or by elaboration of a suitable precursor. The final step would then be the reduction of the ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

| Starting Material | Key Intermediates | Final Step |

| 3-Chlorothiophene | 3-Chlorothiophene-2-carboxaldehyde, 3-(3-Chlorothiophen-2-yl)propen-1-ol | Catalytic Hydrogenation |

| 3-Chlorothiophene derivative | Ethyl 3-(3-chlorothiophen-2-yl)propanoate | Reduction with LiAlH4 |

One-Pot and Multi-Component Reaction Approaches

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multi-component reactions (MCRs) that minimize intermediate purification steps. While a specific one-pot synthesis for this compound is not widely reported, general methods for the synthesis of substituted thiophenes could be adapted.

For instance, a convergent one-pot approach could involve the in-situ generation of a 2-thienyl Grignard or organolithium reagent from a 2-halo-3-chlorothiophene, followed by its reaction with a suitable three-carbon electrophile containing a protected hydroxyl group. Subsequent deprotection would yield the target alcohol. MCRs, which bring together three or more reactants in a single operation, are powerful tools for building molecular complexity and could potentially be designed for the synthesis of this class of compounds.

Catalytic and Solvent-Free Synthetic Techniques

The principles of green chemistry encourage the use of catalytic methods and the reduction or elimination of volatile organic solvents.

Palladium-catalyzed cross-coupling reactions are particularly powerful for C-C bond formation. A plausible route could involve the Heck coupling of a 2-halo-3-chlorothiophene with allyl alcohol. The resulting allylic alcohol could then be hydrogenated to the desired propanol. Another option is the Sonogashira coupling with propargyl alcohol, followed by a two-step reduction of the triple and double bonds.

Catalytic C-H activation is an emerging field that offers a more atom-economical approach by directly functionalizing a C-H bond of the thiophene ring. A hypothetical catalytic cycle could involve the direct coupling of 3-chlorothiophene with a propanol precursor, mediated by a transition metal catalyst.

Solvent-free synthetic methods, often facilitated by microwave irradiation or the use of solid supports, offer significant environmental benefits. While specific solvent-free methods for this target molecule are not extensively documented, the general trend in organic synthesis is moving towards these cleaner technologies. For example, microwave-assisted Suzuki couplings on solid supports have been shown to be effective for the synthesis of thiophene oligomers and could be adapted for the synthesis of functionalized thiophenes.

| Catalytic Method | Reactants | Key Transformation |

| Heck Coupling | 2-Halo-3-chlorothiophene, Allyl alcohol | C-C bond formation |

| Sonogashira Coupling | 2-Halo-3-chlorothiophene, Propargyl alcohol | C-C bond formation |

| Catalytic C-H Activation | 3-Chlorothiophene, Propanol precursor | Direct C-H functionalization |

Homogeneous and Heterogeneous Catalysis in Synthesis

Catalysis is fundamental to the synthesis of complex molecules like this compound, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts are integral to key transformations, such as carbon-carbon bond formation and functional group reduction.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are often employed in cross-coupling reactions to build the carbon skeleton of the target molecule. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are powerful tools for functionalizing thiophene rings. organic-chemistry.orgnih.gov A potential strategy involves the coupling of a metalated 3-chlorothiophene derivative with a three-carbon synthon. For instance, a palladium-catalyzed cross-coupling could be employed to attach the propanol side chain or its precursor to the thiophene ring. researchgate.net

Another key step amenable to homogeneous catalysis is the reduction of a carbonyl precursor, such as 3-(3-chlorothiophen-2-yl)propanoic acid or a corresponding ketone, to the final alcohol. Ruthenium-based complexes, for example, are effective for the hydrogenation of amides and related carbonyl compounds to alcohols. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which operate in a different phase from the reaction mixture, offer significant advantages in industrial processes, primarily due to their ease of separation and recyclability. mdpi.com In the synthesis of this compound, heterogeneous catalysts could be used for the reduction of the carbonyl intermediate. For example, the hydrogenation of amides can be achieved using catalysts like silver supported on alumina (B75360) (Ag/γ-Al₂O₃) or ruthenium on ceria (Ru/CeO₂). nih.gov These solid-supported catalysts facilitate product purification and are well-suited for continuous flow processes, which are advantageous for large-scale production. nih.gov Enzymatic reduction, a form of heterogeneous biocatalysis, is also a viable method for the stereoselective reduction of ketone precursors to alcohols, as demonstrated in the synthesis of structurally similar compounds. google.com

Table 1: Comparison of Catalytic Systems for Key Synthetic Steps

| Synthetic Step | Catalyst Type | Example Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| C-C Coupling | Homogeneous | Palladium complexes (e.g., PdCl₂(dppf)) researchgate.net | High activity and selectivity, mild conditions. | Difficult to separate from product, catalyst cost. |

| Carbonyl Reduction | Homogeneous | Ruthenium-Triphos complexes nih.gov | High efficiency for C=O to CH₂OH conversion. | Metal contamination in the final product. |

| Carbonyl Reduction | Heterogeneous | Ru/Re sponge catalysts researchgate.net | Easy separation, reusable, suitable for flow chemistry. | May require higher temperatures/pressures, potential for lower activity. |

| Carbonyl Reduction | Biocatalysis | Alcohol Dehydrogenase google.com | High enantioselectivity, mild conditions (aqueous). | Limited substrate scope, enzyme stability issues. |

Mechanochemical and Microwave-Assisted Synthesis

To enhance reaction efficiency and align with green chemistry principles, modern synthetic techniques such as microwave-assisted synthesis are being explored for the production of heterocyclic compounds.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating methods. organic-chemistry.org For thiophene derivatives, microwave assistance has been successfully applied to various synthetic methods, including the Paal-Knorr condensation and Suzuki cross-coupling reactions. nih.govresearchgate.netresearchgate.net

A solvent-free, microwave-assisted Suzuki coupling using an aluminum oxide solid support has been shown to be a rapid and environmentally friendly method for creating C-C bonds between thiophene rings. nih.govresearchgate.net This approach allows for rapid optimization of reaction parameters such as temperature, catalyst, and base. researchgate.net For example, the synthesis of quaterthiophene was achieved in just 6 minutes. researchgate.net Such a methodology could plausibly be adapted for the coupling step in the synthesis of this compound, significantly accelerating the production of key intermediates.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiophene Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Paal-Knorr Condensation | Conventional | Several hours | Moderate to Good | researchgate.net |

| Paal-Knorr Condensation | Microwave | 5-30 minutes | Good to Excellent | organic-chemistry.org |

| Suzuki Coupling | Conventional | 12-24 hours | Variable | nih.gov |

| Suzuki Coupling | Microwave (Solvent-free) | 6-11 minutes | 65-74% | nih.govresearchgate.net |

Process Optimization and Reaction Efficiency Studies

The commercial viability of synthesizing this compound hinges on rigorous process optimization. Key objectives include maximizing the yield of the desired product while minimizing the formation of impurities, ensuring the reaction proceeds at an efficient rate, and establishing a robust process suitable for scaling up from the laboratory to industrial production.

Yield Maximization and By-product Minimization

In the context of preparing the necessary precursors, such as through a Grignard reaction, by-product formation is a significant concern. The reaction of an organohalide with magnesium can lead to coupling side products (e.g., bithiophenes). libretexts.org The formation of these impurities is often favored by higher temperatures and concentrations of the starting halide. libretexts.org Therefore, optimization would involve the slow addition of reagents and careful temperature control to minimize these undesired pathways. The mechanism of Grignard reagent formation itself can involve radical intermediates, leading to by-products from dimerization or hydrogen abstraction from the solvent, further necessitating precise control of reaction conditions. alfredstate.eduunp.edu.ar

Reaction Kinetics and Process Scale-Up Considerations

Understanding the reaction kinetics is essential for effective process control and scale-up. Kinetic studies help to elucidate the reaction mechanism and identify the rate-determining step, providing insights into how to best manipulate reaction parameters to increase throughput. For instance, kinetic analysis of the direct arylation of thiophenes has provided evidence for a Heck-type pathway, allowing for the rational optimization of catalyst and substrate concentrations to improve reaction rates. acs.org

Scaling up a synthesis from the laboratory bench to a pilot plant or industrial scale introduces new challenges related to heat and mass transfer, reaction control, and safety. The vapor phase chlorination of thiophene derivatives, for example, has been conducted on a multi-kilogram scale where parameters like reactor temperature and average residence time are critical for achieving high yield and purity. beilstein-journals.org

A modern approach to scale-up involves transitioning from traditional batch reactors to continuous flow systems. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety due to smaller reaction volumes at any given time, and improved consistency. For processes involving heterogeneous catalysts, packed-bed reactors are often used in flow systems, allowing for efficient catalyst utilization and straightforward product separation. nih.gov The optimization of a multi-step, multiphase continuous flow process, often aided by automated systems, can lead to significant gains in efficiency, higher purity, and reduced waste, making it an attractive strategy for the large-scale synthesis of fine chemicals like this compound. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 3 3 Chlorothiophen 2 Yl Propan 1 Ol

Structural Modifications at the Propanol (B110389) Side Chain

The propanol side chain is a key target for structural modification, allowing for changes in the length and functionality of the linker between the aromatic ring and the terminal functional group.

Altering the length of the alkyl chain can significantly impact the spatial relationship between the thiophene (B33073) ring and terminal functional groups. Standard organic synthesis methodologies can be employed for these transformations.

Chain Elongation: A common strategy to extend the carbon chain by one unit (homologation) involves a multi-step sequence. The primary alcohol is first oxidized to the corresponding aldehyde. Subsequent reaction with a phosphorus ylide in a Wittig reaction introduces a double bond, which can then be reduced via catalytic hydrogenation to yield the elongated saturated chain.

Chain Shortening: To shorten the chain, the primary alcohol can be oxidized to a carboxylic acid. The resulting 3-(3-chlorothiophen-2-yl)propanoic acid can then undergo degradative reactions, such as a modified Hunsdiecker reaction, to yield a halide with one fewer carbon atom. This halide can be subsequently converted back to an alcohol or other functional groups.

The table below outlines plausible, generalized pathways for these transformations.

| Transformation | Synthetic Pathway | Key Reagents | Intermediate Product | Final Product (Example) |

|---|---|---|---|---|

| Chain Elongation (+1 Carbon) | 1. Oxidation 2. Wittig Reaction 3. Reduction | 1. PCC or DMP 2. Ph₃P=CH₂ 3. H₂, Pd/C | 3-(3-Chlorothiophen-2-yl)prop-2-en-1-ol | 4-(3-Chlorothiophen-2-yl)butan-1-ol |

| Chain Shortening (-1 Carbon) | 1. Oxidation 2. Hunsdiecker-type Decarboxylation 3. Hydrolysis/Reduction | 1. Jones Reagent (CrO₃/H₂SO₄) 2. Ag₂O, Br₂ 3. NaOH or LiAlH₄ | 2-(2-Bromoethyl)-3-chlorothiophene | 2-(3-Chlorothiophen-2-yl)ethan-1-ol |

The terminal hydroxyl group is a prime site for introducing new functionalities and heteroatoms, fundamentally altering the chemical nature of the side chain.

Oxygen-based Functional Groups: The primary alcohol can be readily oxidized under controlled conditions using reagents like pyridinium chlorochromate (PCC) to yield 3-(3-chlorothiophen-2-yl)propanal. More vigorous oxidation with agents such as potassium permanganate or Jones reagent can produce 3-(3-chlorothiophen-2-yl)propanoic acid. Furthermore, the alcohol can undergo etherification reactions (e.g., Williamson ether synthesis) to introduce alkoxy groups.

Nitrogen-based Functional Groups: The introduction of nitrogen is a common strategy in the synthesis of biologically relevant molecules. A primary route involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, or directly to an alkyl halide using reagents like SOCl₂. This activated intermediate can then undergo nucleophilic substitution with ammonia, primary or secondary amines, or an azide salt (followed by reduction) to yield the corresponding amine. youtube.comgoogle.comyoutube.comyoutube.com An alternative pathway is reductive amination, where the alcohol is first oxidized to the aldehyde, which then reacts with an amine to form an imine that is subsequently reduced. youtube.com

Sulfur-based Functional Groups: Analogous to the synthesis of amines, the activated alcohol (as a tosylate or halide) can be displaced by sulfur nucleophiles, such as sodium hydrosulfide (NaSH) or thiolates (RS⁻), to introduce thiol or thioether functionalities, respectively.

| Target Functional Group | Synthetic Method | Typical Reagents | Resulting Derivative |

|---|---|---|---|

| Aldehyde | Oxidation | PCC, DMP, Swern Oxidation | 3-(3-Chlorothiophen-2-yl)propanal |

| Carboxylic Acid | Oxidation | KMnO₄, Jones Reagent | 3-(3-Chlorothiophen-2-yl)propanoic acid |

| Primary Amine | Substitution via Azide | 1. TsCl, Pyridine 2. NaN₃ 3. LiAlH₄ or H₂/Pd | 3-(3-Chlorothiophen-2-yl)propan-1-amine |

| Secondary Amine | Reductive Amination | 1. PCC 2. R-NH₂ 3. NaBH₃CN | N-Alkyl-3-(3-chlorothiophen-2-yl)propan-1-amine |

| Thiol | Nucleophilic Substitution | 1. PBr₃ 2. NaSH | 3-(3-Chlorothiophen-2-yl)propane-1-thiol |

Modifications and Substitutions on the Chlorothiophene Ring

The chlorothiophene ring offers opportunities for derivatization through substitution of the existing chlorine atom or by introducing new substituents onto the ring.

The chlorine atom at the C3 position of the thiophene ring is amenable to substitution, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the chlorothiophene with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgrsc.orgharvard.edu This strategy allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, creating biaryl-type structures. nih.gov

Buchwald-Hartwig Amination: To form a C-N bond, the Buchwald-Hartwig amination reaction can be employed. This method couples the chlorothiophene with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.orgjk-sci.comchemrxiv.org This provides direct access to a range of N-substituted aniline analogues. The amination of aryl chlorides can be challenging but is often achievable with bulky, electron-rich phosphine ligands. jk-sci.com

Other Cross-Coupling Reactions: Other notable cross-coupling reactions include the Sonogashira coupling (with terminal alkynes to form C-C triple bonds), the Stille coupling (with organostannanes), and the Heck reaction.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | C(sp²)-C(sp²) | 3-Aryl-2-(3-hydroxypropyl)thiophene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, XPhos, NaOᵗBu | C(sp²)-N | 3-(Dialkylamino)-2-(3-hydroxypropyl)thiophene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C(sp²)-C(sp) | 3-(Alkynyl)-2-(3-hydroxypropyl)thiophene |

New substituents can be introduced onto the thiophene ring via electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing 2-alkyl and 3-chloro groups. The alkyl group is activating and ortho,para-directing, while the chlorine atom is deactivating but also ortho,para-directing. The combined effect directs incoming electrophiles predominantly to the C5 position, which is the most electronically activated and sterically accessible site. jcu.edu.aulibretexts.org

Common EAS reactions applicable to this scaffold include:

Halogenation: Bromination or iodination at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Nitration: Introduction of a nitro group (-NO₂) is typically accomplished with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation: An acyl group (-COR) can be installed using an acyl chloride or anhydride with a Lewis acid catalyst such as AlCl₃. masterorganicchemistry.com

These reactions are crucial for synthesizing monomers for polymerization, as di-halogenated thiophenes are common precursors. jcu.edu.au

| Reaction Type | Typical Reagents | Electrophile | Substituent Introduced | Expected Product |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | -Br | 5-Bromo-3-chloro-2-(3-hydroxypropyl)thiophene |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ | 3-Chloro-2-(3-hydroxypropyl)-5-nitrothiophene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | -COCH₃ | 1-(4-Chloro-5-(3-hydroxypropyl)thiophen-2-yl)ethan-1-one |

Synthesis of Polymeric and Oligomeric Derivatives

The 3-(3-chlorothiophen-2-yl)propan-1-ol scaffold can serve as a building block for functional polythiophenes, which are materials of significant interest for applications in organic electronics. nih.govwikipedia.org The synthesis of such polymers requires the initial conversion of the parent molecule into a suitable monomer.

Oxidative Polymerization: This is a direct method for polymerizing thiophene rings. researchgate.net It typically uses an oxidant like iron(III) chloride (FeCl₃). nih.govtandfonline.com For this method to be effective, the monomer must have unsubstituted α-positions (C2 and C5). Therefore, the starting material, which is substituted at C2 and C3, would require modification. If the chlorine at C3 were replaced by hydrogen, the resulting 2-(3-hydroxypropyl)thiophene could be polymerized via this method, leading to coupling at the C5 position. However, this method often results in defects and lower regioregularity. nih.gov

Polymerization via Cross-Coupling Methods: For more controlled and regioregular polymers, methods based on transition-metal-catalyzed cross-coupling are preferred. A key strategy is the Grignard Metathesis (GRIM) polymerization. rsc.orgresearchgate.netresearchgate.net This approach requires a 2,5-dihalo-3-substituted thiophene monomer. Starting from this compound, a plausible route to a suitable monomer would be:

Protection of the hydroxyl group (e.g., as a silyl ether).

Bromination at the C5 position using NBS.

This creates a 5-bromo-3-chloro-2-(3-(protected-oxy)propyl)thiophene monomer.

Treatment of this dihalomonomer with a Grignard reagent like methylmagnesium chloride initiates a halogen-magnesium exchange, followed by Ni-catalyzed polymerization to form the head-to-tail coupled polythiophene. researchgate.net

| Polymerization Method | Required Monomer Structure | Typical Reagents/Catalyst | Key Features |

|---|---|---|---|

| Chemical Oxidative Polymerization | Thiophene with at least one free α-position | FeCl₃, Pd(OAc)₂ researchgate.net | Simple, cost-effective; often yields polymers with lower regioregularity and potential for cross-linking. nih.gov |

| Grignard Metathesis (GRIM) Polymerization | 2,5-Dihalo-3-alkylthiophene | CH₃MgCl, Ni(dppp)Cl₂ researchgate.net | Controlled, chain-growth mechanism; produces highly regioregular head-to-tail (HT) polymers with well-defined molecular weights. rsc.orgcmu.edu |

| Electrochemical Polymerization | Thiophene with at least one free α-position | Applied electrochemical potential | Forms polymer film directly on an electrode surface; thickness can be controlled by charge passed. winona.edugoogle.com |

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The chemical structure of 3-chloro-1-(thiophen-2-yl)propan-1-ol offers several sites for modification, primarily the hydroxyl group, the chlorine atom, and the thiophene ring. Alterations at these positions lead to derivatives with varied reactivity and properties.

The hydroxyl group can be readily derivatized through esterification. For instance, reaction with acetic anhydride yields 3-chloro-1-(thiophen-2-yl)propyl acetate scielo.br. This transformation from an alcohol to an ester significantly alters the compound's polarity and its potential as a substrate for enzymatic reactions. The reactivity of this ester, particularly towards hydrolysis, can be influenced by the enzymatic environment, as demonstrated in the enzymatic resolution of its racemic form scielo.br.

The chlorine atom on the propyl chain is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, fundamentally altering the molecule's properties. A key example is the substitution of the chlorine with an amino group, a common strategy in the synthesis of pharmaceutical ingredients.

The thiophene ring itself can be a target for modification, although this is less commonly explored in the context of derivatizing 3-chloro-1-(thiophen-2-yl)propan-1-ol. The electronic properties of the thiophene ring, influenced by the chloroalkyl side chain, dictate its susceptibility to electrophilic aromatic substitution.

Below is a data table summarizing the impact of derivatization on the properties of 3-chloro-1-(thiophen-2-yl)propan-1-ol and its analogues.

| Parent Compound | Derivative | Modification | Observed Change in Property/Reactivity |

| 3-chloro-1-(thiophen-2-yl)propan-1-ol | 3-chloro-1-(thiophen-2-yl)propyl acetate | Esterification of the hydroxyl group | Altered polarity; becomes a substrate for enzymatic hydrolysis scielo.br. |

| 3-chloro-1-(thiophen-2-yl)propan-1-one | 3-chloro-1-(thiophen-2-yl)propan-1-ol | Reduction of the ketone | Introduction of a chiral center; increased polarity. |

| 3-chloro-1-(thiophen-2-yl)propan-1-ol | (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Nucleophilic substitution of chlorine with methylamine | Introduction of a basic amino group; key intermediate for antidepressants semanticscholar.orgscispace.com. |

Further research into the derivatization of this compound would be valuable to understand how the positional difference of the chloro substituent on the thiophene ring influences the reactivity and properties of its derivatives compared to the well-studied 3-chloro-1-(thiophen-2-yl)propan-1-ol.

Due to the absence of publicly available experimental research data for the specific chemical compound “this compound,” a detailed article on its advanced spectroscopic and chromatographic characterization cannot be generated at this time.

A comprehensive search of scientific databases and literature has not yielded the specific nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), or Raman spectroscopy data required to fulfill the detailed outline provided in the user's request. Generating an article without this foundational data would involve speculation and the use of analogous data from related compounds, which would not be scientifically accurate for the specified molecule and would violate the core instructions of the prompt.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of 3-(3-Chlorothiophen-2-yl)propan-1-ol. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, byproducts, and other impurities. The choice of a specific chromatographic technique is dictated by the scale of the separation, the required purity level, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity and quantifying the presence of this compound. Its high resolution and sensitivity make it ideal for detecting even trace-level impurities. Purity analysis of thiophene (B33073) derivatives is commonly performed using HPLC, often achieving purity levels of ≥95%. nih.gov

A typical HPLC analysis for this compound would employ a reversed-phase method. In this setup, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. As this compound is a moderately polar molecule, it will elute at a characteristic retention time under specific conditions. The UV detector is particularly suitable for this compound due to the presence of the thiophene ring, which absorbs UV light.

Optimization of the mobile phase composition is crucial for achieving good separation. For instance, adjusting the ratio of acetonitrile to water can significantly alter the retention times of the target compound and its impurities. mdpi.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity assessment. However, a gradient elution, where the solvent composition changes over time, may be necessary to resolve complex mixtures containing impurities with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm | Standard for reversed-phase chromatography, suitable for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Common eluent system for thiophene derivatives; ratio can be optimized for best resolution. mdpi.combiointerfaceresearch.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency and reasonable run times. |

| Detection | UV at 254 nm | The thiophene ring provides strong UV absorbance for sensitive detection. |

| Temperature | 25°C (Ambient) | Provides stable and reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. The compound is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). Separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls.

For a compound like this compound, a non-polar or mid-polarity capillary column, such as one with a phenyl-polysiloxane stationary phase, would be appropriate. A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed to ensure the elution of compounds with varying boiling points.

Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities based on their mass-to-charge ratio. For sulfur-containing compounds like thiophenes, a Sulfur Chemiluminescence Detector (SCD) can provide high selectivity and sensitivity. shimadzu.com In some cases, derivatization may be used to increase the volatility of the analyte for GC analysis. sigmaaldrich.com

Table 2: Representative GC Parameters for Purity Assessment of this compound

| Parameter | Condition | Rationale |

| Column | DB-5 (5% Phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | A temperature gradient allows for the separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general sensitivity to organic compounds; MS allows for positive identification. researchgate.net |

| Detector Temp. | 300°C | Prevents condensation of the analyte post-separation. |

Preparative Chromatography (Column Chromatography, Flash Chromatography)

Preparative chromatography is essential for the purification of this compound on a larger scale, typically following its chemical synthesis. The goal is to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts.

Column Chromatography is a traditional method where a glass column is manually packed with a stationary phase, most commonly silica (B1680970) gel. The crude product is loaded onto the top of the column, and a solvent or solvent mixture (eluent) is passed through the column under gravity. Separation occurs as components travel down the column at different rates based on their affinity for the stationary phase and solubility in the eluent.

Flash Chromatography is a more rapid and efficient variation of column chromatography. orgsyn.org It utilizes a positive pressure (from an inert gas like nitrogen or air) to force the eluent through the column more quickly, leading to faster separations and better resolution. For the purification of this compound, a normal-phase system is typically used. Silica gel serves as the polar stationary phase, while a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is used as the mobile phase. The polarity of the eluent is carefully optimized, often using preliminary analysis by Thin-Layer Chromatography (TLC), to achieve the best separation. rsc.org The moderately polar alcohol group in the target compound will interact with the silica gel, requiring a moderately polar eluent for it to travel down the column.

Table 3: General Conditions for Preparative Flash Chromatography Purification

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | A standard polar adsorbent for separating compounds of varying polarity. |

| Mobile Phase | Hexanes:Ethyl Acetate gradient (e.g., 90:10 to 70:30) | A common solvent system for small organic molecules. The polarity is gradually increased to elute compounds with increasing affinity for the silica gel. orgsyn.org |

| Elution Mode | Gradient | Starts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound. |

| Detection | Thin-Layer Chromatography (TLC) or UV detector (if integrated) | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Computational and Theoretical Investigations of 3 3 Chlorothiophen 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3-Chlorothiophen-2-yl)propan-1-ol, these methods would provide insights into its electronic characteristics, stability, and potential reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to optimize the molecule's geometry and predict a variety of electronic properties. mdpi.com

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.

Illustrative Data Table: Predicted Electronic Properties of Thiophene (B33073) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene | -6.5 | -0.8 | 5.7 |

| 2-Chlorothiophene | -6.7 | -1.1 | 5.6 |

Note: The values for this compound are hypothetical and based on expected trends for substituted thiophenes.

These calculations would reveal how the chloro and propanol (B110389) substituents influence the electronic properties of the thiophene ring. The chlorine atom, being electronegative, is expected to withdraw electron density, while the propanol group may have a more complex influence.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would be generated from DFT calculations.

The map would display regions of negative potential (typically colored red), indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring. Positive potential would likely be found around the hydrogen atom of the hydroxyl group.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol side chain in this compound means that the molecule can exist in various conformations. Understanding these conformations and their relative energies is crucial for predicting the molecule's behavior.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping would be conducted to explore the conformational landscape of this compound. This involves systematically rotating the rotatable bonds, such as the C-C bonds in the propanol chain and the bond connecting the chain to the thiophene ring, and calculating the energy at each step.

The resulting PES map would identify the low-energy, stable conformers (local minima) and the transition states that separate them. This information is vital for understanding the molecule's preferred shapes and how it might interact with other molecules, such as biological receptors.

Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the behavior of this compound in different solvent environments. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into solvation effects and intermolecular interactions.

By simulating the molecule in both polar and non-polar solvents, researchers could predict its solubility and how the solvent influences its conformational preferences. Furthermore, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the propanol chain and solvent molecules.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, if this molecule were to undergo a nucleophilic aromatic substitution reaction, DFT calculations could be used to model the reaction pathway. nih.gov

This would involve identifying the transition state structures and calculating the activation energies for each step of the proposed mechanism. nih.gov By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. Such studies on related thiophene derivatives have shown that the reaction often proceeds through a stepwise pathway. nih.gov

Illustrative Data Table: Hypothetical Activation Energies for a Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Note: This data is purely illustrative of what a computational study of a reaction mechanism might produce.

These computational approaches provide a detailed, atom-level understanding of chemical processes that can be difficult to obtain through experimental methods alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state localization is a computational method used to find the geometry of the highest energy point along a reaction pathway, known as the transition state. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located transition state connects the reactants and products of a specific reaction. This analysis maps out the minimum energy path from the transition state downhill to the reactant and product, providing a clear picture of the reaction mechanism.

No studies were identified that performed transition state localization or IRC analysis for reactions involving this compound.

Thermodynamic and Kinetic Parameter Prediction

Computational methods are frequently used to predict the thermodynamic and kinetic parameters of chemical reactions. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, primarily the activation energy (Ea), govern the rate of a reaction. These predictions are vital for understanding the feasibility and speed of chemical processes.

There is no available research data on the predicted thermodynamic and kinetic parameters for any reactions of this compound.

In Silico Design and Virtual Screening of Hypothetical Analogues

In silico design involves the rational modification of a molecule's structure in a computational environment to enhance desired properties or reduce unwanted ones. Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target or possess a certain property. These methods accelerate the process of discovering new molecules with specific functions.

No published research was found detailing the in silico design or virtual screening of hypothetical analogues based on the this compound scaffold.

Future Research Trajectories and Interdisciplinary Outlooks

Exploration of Unconventional Synthetic Strategies

Future synthetic research should move beyond traditional multi-step approaches to explore more efficient and sustainable methods for preparing 3-(3-Chlorothiophen-2-yl)propan-1-ol and its derivatives.

Biocatalysis: Enzymatic methods offer a green alternative for stereoselective synthesis. For instance, alcohol dehydrogenases could be employed for the asymmetric reduction of the precursor ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one, to yield enantiomerically pure (S)- or (R)-3-(3-chlorothiophen-2-yl)propan-1-ol. This approach would be highly valuable for applications in medicinal chemistry where chirality is crucial.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents an opportunity for novel C-H functionalization and cross-coupling reactions under mild conditions. researchgate.net This could allow for the direct introduction of the propanol (B110389) side chain onto a pre-functionalized 3-chlorothiophene (B103000) core, potentially shortening the synthetic route.

Metal-Free Synthesis: The development of metal-free synthetic routes, which avoid metal toxicity and promote green chemistry, is a growing area of interest. nih.gov Research into base-promoted heterocyclization or condensation reactions could lead to more environmentally benign pathways for constructing the thiophene (B33073) ring itself. mdpi.com

Discovery of Novel Reactivity and Transformation Modalities

The reactivity of this compound is not extensively documented, offering a rich field for discovery. Future studies could focus on leveraging its distinct functional groups—the thiophene ring, the chloro substituent, and the hydroxyl group—for novel chemical transformations.

C-H Activation: The thiophene ring possesses C-H bonds that could be selectively functionalized. Research into transition-metal-catalyzed C-H activation at the C4 or C5 positions could provide direct access to a wide array of new derivatives without the need for pre-functionalization.

Derivatization of the Hydroxyl Group: The primary alcohol is a versatile handle for introducing new functionalities. Esterification or etherification reactions could be used to attach this molecule to other scaffolds, including polymers, surfaces, or biologically active molecules.

Cross-Coupling Reactions: The chloro group on the thiophene ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. juniperpublishers.com These reactions would enable the introduction of diverse aryl, alkyl, or alkynyl substituents, creating a library of novel compounds for screening in materials science and medicinal applications.

Ring-Opening and Expansion Chemistry: Investigating the stability of the thiophene ring under various conditions could lead to discoveries in ring-opening or ring-expansion reactions, providing pathways to entirely new heterocyclic systems.

Integration into Materials Science and Supramolecular Chemistry Research

Thiophene-based materials are renowned for their applications in organic electronics. nih.govresearchgate.net this compound could serve as a unique monomer or building block in this field.

Electroactive Polymers: The compound can be used to synthesize functionalized polythiophenes. wikipedia.org The hydroxyl group provides a reactive site for post-polymerization modification or for creating graft copolymers. The chloro-substituent can fine-tune the electronic properties of the resulting polymer.

Organic Semiconductors: As a component in the synthesis of larger conjugated molecules, this compound could contribute to the development of new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Supramolecular Assembly: The presence of both a hydrogen-bond-donating hydroxyl group and an aromatic π-system in the thiophene ring makes this molecule an excellent candidate for supramolecular chemistry. acs.org Research could explore its self-assembly into ordered structures like nanowires or 2-D crystals, driven by a combination of hydrogen bonding and π-π stacking interactions.

Advancements in Computational Chemistry Applications for Predictive Modeling

Computational tools are invaluable for accelerating research and reducing experimental costs. Applying these methods to this compound can provide deep insights into its properties and reactivity.

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of electrophilic aromatic substitutions on the thiophene ring, and calculate electronic properties such as HOMO/LUMO energy levels. acs.org This information is critical for designing new materials with targeted electronic characteristics.

Machine Learning and QSAR: By leveraging existing data on other thiophene derivatives, machine learning models can be developed to predict various properties of new derivatives of this compound. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could predict biological activity, while other models could forecast physical properties like solubility, thermal stability, and toxicity. nih.govresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly behavior of this molecule, providing insights into the formation of supramolecular structures. For polymer applications, simulations can help predict the morphology and charge transport properties of materials derived from this compound.

The table below summarizes potential computational models and their applications.

| Computational Model | Application for this compound |

| Density Functional Theory (DFT) | Predict reaction pathways, electronic properties, and spectral data. |

| Machine Learning (ML) | Forecast physical, chemical, and biological properties of new derivatives. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predict potential genotoxicity or therapeutic activity. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulate self-assembly processes and polymer chain conformations. |

Collaborative Research Opportunities with Related Disciplines

The multifaceted nature of this compound opens doors for extensive interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Thiophene is a recognized pharmacophore present in numerous FDA-approved drugs. nih.govrsc.org Collaboration with medicinal chemists could lead to the synthesis and screening of derivatives for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsmolecule.comresearchgate.net

Polymer Science and Engineering: Partnering with polymer scientists would facilitate the incorporation of this molecule into novel functional polymers. Chemical engineers could then work on developing scalable and cost-effective processes for monomer and polymer production.

Biophysics and Bioengineering: The hydroxyl group allows for bioconjugation. Collaborations in this area could explore the attachment of this molecule to biomolecules for applications in biosensing or drug delivery.

By pursuing these research avenues, the scientific community can fully harness the potential of this compound, paving the way for innovations in synthesis, materials, and medicine.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Chlorothiophen-2-yl)propan-1-ol, and how are reaction conditions optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with halogenated thiophene precursors. Key steps include:

- Nucleophilic substitution to introduce the propanol chain under controlled temperatures (e.g., 60–80°C) to minimize side reactions .

- Use of polar aprotic solvents (e.g., DMF or THF) to enhance reactivity and stabilize intermediates .

- Catalytic systems, such as palladium or copper catalysts, for coupling reactions to attach the chlorothiophene moiety .

Optimization focuses on reaction time (monitored via TLC/HPLC) and purification (column chromatography or recrystallization) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the thiophene ring (δ 6.8–7.2 ppm) and propanol chain (δ 1.6–3.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Detects carbons adjacent to chlorine (δ 125–135 ppm) and the hydroxyl-bearing carbon (δ 60–65 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 190.02 for C₇H₈ClOS⁺) and fragments indicative of Cl loss .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-Cl vibration (~650 cm⁻¹) validate functional groups .

Advanced: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

Discrepancies often arise from differences in catalyst loading , solvent polarity , or moisture sensitivity . To address this:

- Perform Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst concentration, temperature) and identify optimal conditions .

- Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and adjust reaction timelines .

- Compare activation energies via Arrhenius plots for competing pathways (e.g., SN1 vs. SN2 mechanisms) to rationalize yield variations .

Advanced: What strategies are employed to investigate the enantiomeric purity of this compound, and why is stereochemical analysis critical in pharmacological studies?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomeric excess (ee) .

- Circular Dichroism (CD) : Detects optical activity at specific wavelengths (e.g., 220–250 nm) to confirm absolute configuration .

Stereochemical purity is critical because enantiomers may exhibit divergent biological activities (e.g., binding affinity to enzymes or receptors). Impure samples can lead to misleading pharmacological data .

Advanced: How do researchers design experiments to elucidate the metabolic pathways or degradation products of this compound in biological systems?

Methodological Answer:

- In Vitro Metabolism :

- Incubate the compound with liver microsomes (human or rodent) and NADPH to simulate Phase I metabolism. Analyze metabolites via LC-MS/MS .

- Identify oxidation products (e.g., ketones or carboxylic acids) and conjugates (e.g., glucuronides) .

- Stability Studies :

- Expose the compound to simulated gastric fluid (pH 1.2) or plasma to track hydrolytic degradation (e.g., cleavage of the propanol chain) .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in vivo and quantify excretion routes (e.g., urine vs. feces) .

Advanced: What computational methods are used to predict the reactivity and potential toxicity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C-Cl bond to predict susceptibility to hydrolysis or nucleophilic attack .

- Molecular Docking : Models interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic activation or inhibition .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., LD₅₀) using databases like EPA’s CompTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.